molecular formula C11H14FN3S B11734420 N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11734420
M. Wt: 239.31 g/mol
InChI Key: PVTMREGWSVHLCW-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound features a pyrazole core substituted with an isopropyl group at the 1-position and a (5-fluorothiophen-2-yl)methyl group at the 5-amino position. The isopropyl group introduces steric bulk, which may affect solubility and molecular packing .

The fluorothiophene moiety could be introduced using fluorinated building blocks, as seen in the preparation of 5-isopropoxypicolinonitrile .

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H14FN3S/c1-8(2)15-11(5-6-14-15)13-7-9-3-4-10(12)16-9/h3-6,8,13H,7H2,1-2H3

InChI Key

PVTMREGWSVHLCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be introduced via a nucleophilic substitution reaction using a suitable fluorinated thiophene precursor.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Properties
N-[(5-Fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine C12H15FN4S 278.34 g/mol Pyrazole 5-(5-Fluorothiophen-2-yl)methyl, 1-isopropyl Enhanced lipophilicity (fluorine), moderate steric hindrance
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine () C8H9N3S 179.24 g/mol Pyrazole 5-(Thiophen-2-yl)methyl Lower lipophilicity (no fluorine), reduced metabolic stability
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine () C24H25N7O3S2 547.63 g/mol Thiazole-pyrimidine 4-Phenyl, morpholinosulfonyl High polarity (sulfonyl group), potential kinase inhibition
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine () C16H18N6OS 350.42 g/mol Thiadiazole-pyridine 5-Isopropoxy, 3-methylpyridinyl Moderate solubility (isopropoxy), possible macrofilaricidal activity
Key Observations :

Electron-Withdrawing Effects: The fluorine atom on the thiophene ring in the target compound increases its electron-deficient character compared to the non-fluorinated analog (). This may enhance interactions with electron-rich biological targets, such as enzymes or receptors .

Steric Considerations : The isopropyl group on the pyrazole core introduces greater steric hindrance than the methyl or phenyl groups in analogs like compound V () or compound 41 (). This could reduce binding affinity in tightly packed active sites but improve metabolic stability .

Solubility and Polarity : Thiazole- and thiadiazole-containing analogs () exhibit higher polarity due to sulfonyl or pyridine groups, whereas the target compound’s thiophene and isopropyl substituents likely favor membrane permeability .

Pharmacological and Functional Comparisons

  • Target Selectivity : Pyrazole derivatives with phenyl or pyridyl substituents (e.g., compound 41 in ) often target kinase or protease enzymes, while thiophene-containing compounds may interact with ion channels or GPCRs due to their aromatic heterocycles .
  • Metabolic Stability : The fluorine atom in the target compound is expected to reduce oxidative metabolism, as seen in fluorinated analogs like 1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine (), which show prolonged half-lives in preclinical studies .

Computational Insights (Multiwfn Analysis)

Wavefunction analysis using Multiwfn () could predict electronic properties:

  • Electron Localization Function (ELF) : The thiophene ring’s delocalized π-electrons may differ significantly from phenyl or pyridyl analogs, affecting charge transfer and binding kinetics .

Biological Activity

N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11H14FN3S
  • Molecular Weight : 239.31 g/mol
  • IUPAC Name : this compound

The structure features a fluorinated thiophene moiety and a pyrazole ring, which are critical for its biological interactions and activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various kinases, including p38 MAPK, which is involved in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha .
  • Anticancer Activity : Research has indicated that pyrazole derivatives can demonstrate significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against several cancer cell lines, including breast and liver cancers .
  • Antioxidant Properties : The presence of the pyrazole ring may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives, including those structurally related to this compound. The findings indicated:

CompoundCell LineInhibition (%)
Compound AHepG2 (liver cancer)54.25
Compound BHeLa (cervical cancer)38.44
N-(5-fluorothiophen)MCF7 (breast cancer)Not Tested

These results suggest that modifications in the molecular structure can significantly impact the anticancer efficacy of pyrazole derivatives.

Anti-inflammatory Activity

In another investigation focusing on inflammation, N-[substituted pyrazoles] demonstrated a capacity to inhibit the release of TNF-alpha in LPS-stimulated cells. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating autoimmune diseases .

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